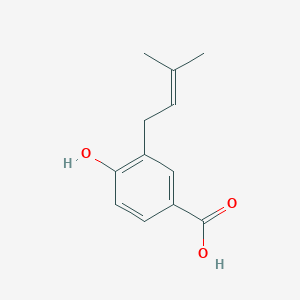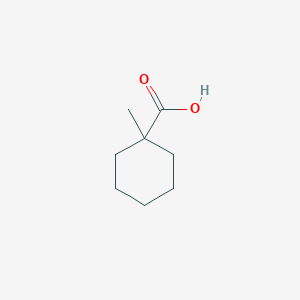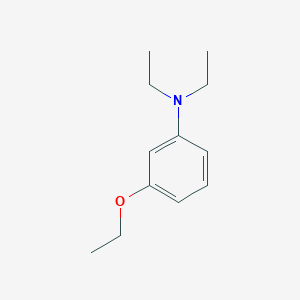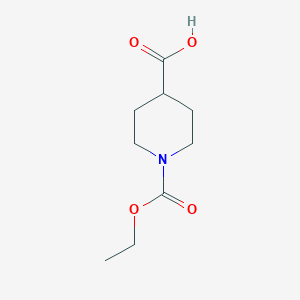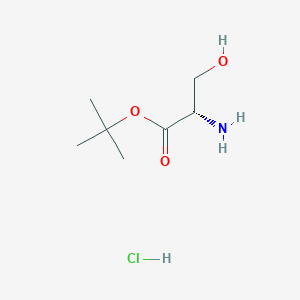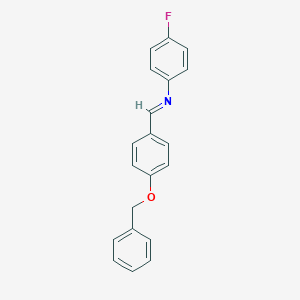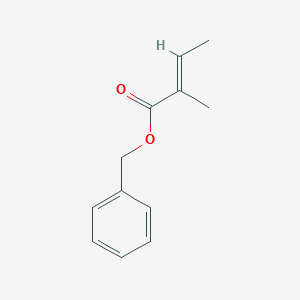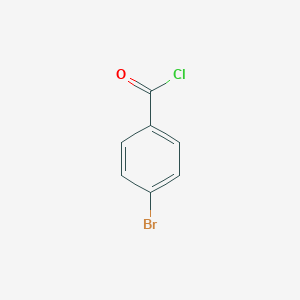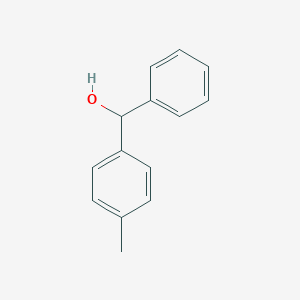
扶妥喹诺
描述
Futoquinol is a monoterpenoid and a natural product found in Piper wightii, Piper argyrophyllum, and other organisms . It is a compound extracted from Piper kadsura that has a nerve cell protection effect .
Synthesis Analysis
Futoquinol was isolated from the petroleum ether extract of Piper kadsura. The enantiomers were isolated by chiral supercritical fluid chromatography, and their structure and absolute configurations were elucidated by NMR and circular dichroism analysis .
Molecular Structure Analysis
Futoquinol has a molecular formula of C21H22O5 and an average mass of 354.396 Da . The structure has been determined by means of 100 Mc NMR and chemical data of futoquinol and its derivatives obtained by dienone-phenol rearrangement .
Chemical Reactions Analysis
Futoquinol was isolated as a pair of enantiomers by chiral supercritical fluid chromatography. Their absolute configurations were elucidated by circular dichroism (CD) analysis .
Physical And Chemical Properties Analysis
Futoquinol has a molecular weight of 354.4 g/mol. It is a white amorphous powder .
科学研究应用
扶妥喹诺特征:扶妥喹诺是一种新型的喹诺醚化合物,从日本胡椒中分离得到,并利用 100 Mc NMR 和化学数据对其进行表征 (Takahashi & Ogiso, 1969)。
癌症治疗:5-氟尿嘧啶 (5-FU) 与纳米黄酮醇的组合显著消退了大鼠舌癌,表明其在癌症治疗中具有协同效应的潜力 (Swidan, Hassan, Elmansy, & Swidan, 2020)。
化学耐药性研究:研究已经确定了导致癌细胞化学耐药性的机制。例如,NLRP3 炎性小体与口腔鳞状细胞癌的 5-FU 耐药性有关 (Feng, Luo, Zhang, Wang, Chen, Meng, & Chen, 2017)。
化学增敏:已证明胸腺醌能增强 5-FU 在胃癌细胞中的作用,表明其作为化学增敏剂的潜力 (Lei, Lv, Liu, Yang, Ji, Guo, & Dong, 2012)。
DNA 微阵列分析:该技术可以识别参与 5-FU 耐药性的新基因,从而为化疗或预测性生物标记物提供新的靶点 (Longley, Harkin, & Johnston, 2003)。
临床治疗:另一种化合物岩藻聚糖已被临床用于肾脏疾病,并在微生物组调节和抗病原体作用方面显示出前景 (Fitton, Stringer, Park, & Karpiniec, 2019)。
传染病研究:氯喹是一种氨基喹啉,已对其治疗 COVID-19 相关肺炎的功效进行了研究 (Song & Karako, 2020)。
环境真菌学:像“科学夏至”这样的公民科学项目评估了烟曲霉中的耐药性,烟曲霉是一种人类肺部病原体 (Shelton, Fisher, & Singer, 2020)。
作用机制
Futoquinol is a compound extracted from Piper kadsura, a vine-like medicinal plant found mainly in the Fujian, Zhejiang, and Guangdong Provinces . It has been shown to have a nerve cell protection effect .
Target of Action
The primary target of Futoquinol is the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway . This pathway plays a crucial role in cellular responses to stress and inflammation, and its activation has been linked to neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Futoquinol interacts with its targets by inhibiting the activation of p38MAPK . This inhibition results in a reduction of oxidative stress, apoptosis, and inflammatory factors, thereby improving memory impairment in mice induced by Aβ25–35 .
Biochemical Pathways
Futoquinol affects the glycolysis pathway, a critical biochemical pathway for energy production in cells . By inhibiting the activation of p38MAPK through the glycolysis pathway, Futoquinol reduces oxidative stress, apoptosis, and inflammatory factors .
Pharmacokinetics
It has been quantified in the hippocampus of mice brain using the uplc-ms/ms method . More research is needed to fully understand the ADME properties of Futoquinol and their impact on its bioavailability.
Result of Action
Futoquinol has been shown to improve the memory and learning ability of Aβ25–35 mice, reduce neuronal damage, and decrease the deposition of Aβ and Tau proteins . Moreover, it reduces mitochondrial damage, the levels of oxidative stress, apoptosis, and inflammatory factors . Futoquinol significantly inhibits the expression of HK II and p-p38MAPK proteins .
Action Environment
The action of Futoquinol can be influenced by environmental factors such as glucose concentration. In vitro experiments showed that p38MAPK was activated and Futoquinol action was inhibited after adding 10 mM glucose . This suggests that the efficacy and stability of Futoquinol can be affected by the glucose levels in the environment.
安全和危害
When handling Futoquinol, it is recommended to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention .
生化分析
Biochemical Properties
Futoquinol is a neolignan, a type of secondary metabolite
Cellular Effects
Futoquinol has been found to have a protective effect on nerve cells . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that Futoquinol exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that Futoquinol interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
属性
IUPAC Name |
4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZTYYBGNNXAOI-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110595 | |
| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28178-92-9 | |
| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Futoquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Futoquinol?
A1: Futoquinol has demonstrated several interesting biological activities in preclinical studies. For instance, research suggests that Futoquinol may improve memory impairment induced by the amyloid-beta peptide (Aβ25-35) in mice. [] This effect is attributed to the inhibition of p38 mitogen-activated protein kinase (p38MAPK) activation through the glycolysis pathway and regulation of gut microbiota composition. [] Additionally, Futoquinol has shown anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear neutrophils. [] Notably, Futoquinol also exhibits anti-viral activity against the hepatitis B virus (HBV). [, ]
Q2: What is the chemical structure of Futoquinol?
A2: Futoquinol is a quinol-ether compound first isolated from the plant Piper futokadzura. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure has been elucidated using techniques like nuclear magnetic resonance (NMR) spectroscopy and by studying chemical transformations like the dienone-phenol rearrangement of Futoquinol and its derivatives. [, ]
Q3: How does Futoquinol interact with p38MAPK and what are the downstream effects?
A3: While the precise binding mechanism of Futoquinol to p38MAPK is not fully elucidated in the provided abstracts, studies suggest that Futoquinol might indirectly inhibit p38MAPK activation by influencing the glycolysis pathway. [] This inhibition appears to reduce oxidative stress, apoptosis, and the production of inflammatory factors, ultimately contributing to its neuroprotective effects against Aβ25-35-induced memory impairment in mice. []
Q4: Are there any other compounds isolated from Piper species that share similar biological activities with Futoquinol?
A4: Yes, several other compounds isolated from Piper species, particularly Piper kadsura, demonstrate comparable biological activities to Futoquinol. These include:
- (-)-Galbelgin: Similar to Futoquinol, (-)-Galbelgin displays potent anti-HBV activity by suppressing HBV surface and e antigen production in vitro. [, ] It also exhibits anti-platelet activating factor properties. [, ]
- Meso-galgravin: This compound shows a similar anti-HBV effect profile to Futoquinol and (-)-Galbelgin. [, ] It is also recognized for its anti-platelet activating factor activity. [, ]
- Piperlactam S: While this compound exhibits immunosuppressive effects by inhibiting human mononuclear cell proliferation and interferon-gamma production, it also displays significant cytotoxicity at higher concentrations. [, , ]
Q5: Are there any known methods for the isolation and purification of Futoquinol?
A7: Yes, researchers have developed strategies for the preparative-scale isolation of Futoquinol from its natural source, Piper futokadzura, using high-performance liquid chromatography (HPLC). [] This technique enables the efficient separation and purification of Futoquinol from other plant compounds.
Q6: Have there been attempts to synthesize Futoquinol?
A8: Yes, total syntheses of Futoquinol and its isomers, including isodihydrofutoquinol A, isofutoquinol A, and isofutoquinol B, have been achieved. [, ] These synthetic routes provide alternative avenues for obtaining Futoquinol for research purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



